molecular formula C11H12N2O2 B12407333 DL-Tryptophan-d8

DL-Tryptophan-d8

Cat. No.: B12407333
M. Wt: 212.27 g/mol
InChI Key: QIVBCDIJIAJPQS-JLAWCNLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Tryptophan-d8 is a deuterium-labeled version of DL-Tryptophan, an endogenous metabolite. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and pharmacokinetics due to its stability and traceability .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: DL-Tryptophan-d8 undergoes similar chemical reactions as its non-deuterated counterpart, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-acetaldehyde, while reduction can produce tryptophol .

Scientific Research Applications

DL-Tryptophan-d8 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of DL-Tryptophan-d8 is similar to that of DL-Tryptophan. It acts as a precursor to several important biomolecules, including serotonin and melatonin. The deuterium labeling does not significantly alter its biological activity but allows for precise tracking and quantification in metabolic studies. The molecular targets include enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase .

Comparison with Similar Compounds

Uniqueness: DL-Tryptophan-d8 is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in pharmacokinetic research and in studies requiring precise quantification of tryptophan metabolism .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

212.27 g/mol

IUPAC Name

2-amino-2,3,3-trideuterio-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i1D,2D,3D,4D,5D2,6D,9D

InChI Key

QIVBCDIJIAJPQS-JLAWCNLZSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])C([2H])([2H])C([2H])(C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

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